molecular formula C13H30SSn B096524 Methyl Tributylstannyl Sulfide CAS No. 17314-32-8

Methyl Tributylstannyl Sulfide

Cat. No.: B096524
CAS No.: 17314-32-8
M. Wt: 337.2 g/mol
InChI Key: BKGRGUDWSKNWAP-UHFFFAOYSA-M
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Description

Methyl Tributylstannyl Sulfide is an organotin compound with the chemical formula C13H30SSn . It is characterized by the presence of a sulfur atom bonded to a methyl group and a tributylstannyl group. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl Tributylstannyl Sulfide typically involves the reaction of tributylstannyl lithium with methyl sulfide. The process can be summarized as follows:

    Formation of Tributylstannyl Lithium: This is achieved by reacting tributyltin chloride with lithium in the presence of a solvent such as tetrahydrofuran.

    Reaction with Methyl Sulfide: The tributylstannyl lithium is then reacted with methyl sulfide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Methyl Tributylstannyl Sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and alkoxides are employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Methyl Tributylstannyl Sulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various organotin compounds, which have applications in catalysis and material science.

Mechanism of Action

The mechanism of action of Methyl Tributylstannyl Sulfide involves its interaction with molecular targets such as enzymes and receptors. The stannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The sulfur atom can also participate in redox reactions, influencing cellular redox balance .

Comparison with Similar Compounds

    Tributylstannyl Chloride: Similar in structure but contains a chloride atom instead of a sulfur atom.

    Methyl Tributylstannyl Ether: Contains an ether group instead of a sulfide group.

Uniqueness: Methyl Tributylstannyl Sulfide is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity and biological activity compared to other organotin compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

tributyl(methylsulfanyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH4S.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H3;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGRGUDWSKNWAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455586
Record name Methyl Tributylstannyl Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17314-32-8
Record name Methyl Tributylstannyl Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Methyl Tributylstannyl Sulfide in chemical synthesis?

A1: this compound acts as a convenient substitute for Methanethiol in thioglycoside synthesis. [] This is because it has a much higher boiling point (104 °C at 0.2 mmHg) compared to the volatile and difficult-to-handle Methanethiol (boiling point 6 °C). [] Essentially, it serves as a more manageable source of the -SMe group in chemical reactions.

Q2: How is the purity of this compound typically assessed?

A2: The purity of this reagent can be determined through a titration with Iodine. [] this compound readily reacts with Iodine, allowing for a direct titration using a solution of Iodine in Carbon Tetrachloride. [] This method provides a reliable way to quantify the amount of active reagent in a sample.

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